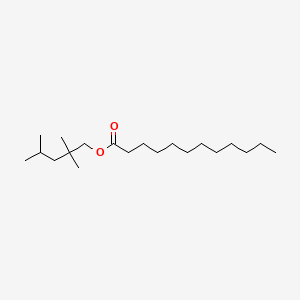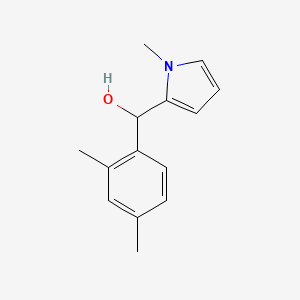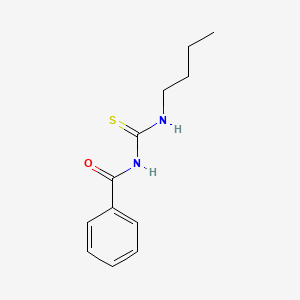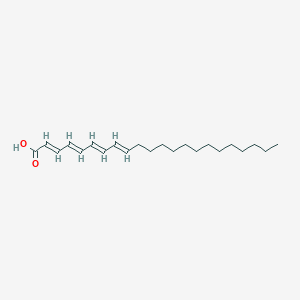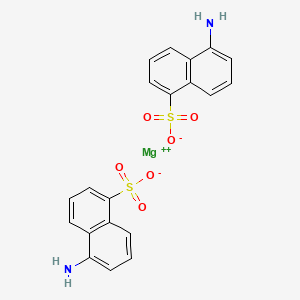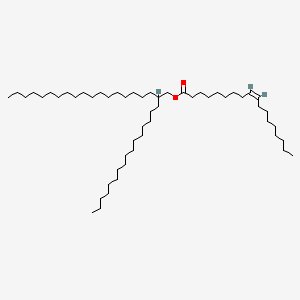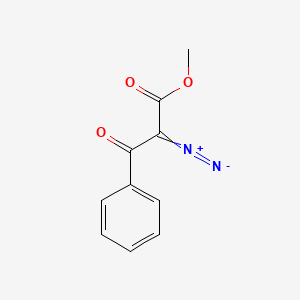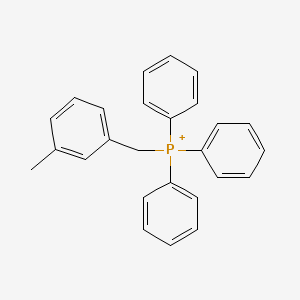
2,2-Diethoxyethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethoxyethylammonium chloride is a chemical compound with the molecular formula C6H16ClNO2. It is an ammonium salt that is often used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Diethoxyethylammonium chloride can be synthesized through the reaction of 2,2-diethoxyethanol with ammonium chloride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diethoxyethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Precipitation Reactions: When mixed with certain reagents, it can form precipitates, which are useful in isolating specific compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver nitrate, sodium hydroxide, and other strong bases or acids. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with silver nitrate can produce silver chloride as a precipitate .
Wissenschaftliche Forschungsanwendungen
2,2-Diethoxyethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has applications in the study of cell membranes and ion channels due to its ionic nature.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism by which 2,2-diethoxyethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. It also interacts with various molecular targets, including enzymes and ion channels, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diethoxyethyl(methyl)ammonium chloride: Similar in structure but with a methyl group instead of a hydrogen atom.
Didecyldimethylammonium chloride: A disinfectant with similar ammonium ion properties but with longer alkyl chains
Uniqueness
2,2-Diethoxyethylammonium chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its diethoxyethyl group provides distinct reactivity compared to other ammonium salts, making it valuable in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
42025-68-3 |
|---|---|
Molekularformel |
C6H15ClNO2- |
Molekulargewicht |
168.64 g/mol |
IUPAC-Name |
2,2-diethoxyethanamine;chloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-3-8-6(5-7)9-4-2;/h6H,3-5,7H2,1-2H3;1H/p-1 |
InChI-Schlüssel |
ZVBTUWNZDSXGPB-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(CN)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


